Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C13H12N2O4 and a molecular weight of 260.25 . This compound is known for its unique structure, which includes a pyrazole ring, a formyl group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-formylphenol with methyl 1H-pyrazole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism by which Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and pyrazole groups. These interactions can modulate the activity of these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 1-[(2-hydroxyphenoxy)methyl]-1H-pyrazole-3-carboxylate: This compound has a hydroxyl group instead of a formyl group, which can lead to different chemical reactivity and biological activity.
Methyl 1-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate: The presence of a methoxy group can influence the compound’s solubility and interactions with biological targets.
Methyl 1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate: The nitro group can introduce additional reactivity, such as participation in redox reactions.
These comparisons highlight the uniqueness of Methyl 1-((2-formylphenoxy)methyl)-1H-pyrazole-3-carboxylate, particularly its formyl group, which can undergo various chemical transformations and potentially interact with different biological targets.
Properties
IUPAC Name |
methyl 1-[(2-formylphenoxy)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-13(17)11-6-7-15(14-11)9-19-12-5-3-2-4-10(12)8-16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFDBLPIJCMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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